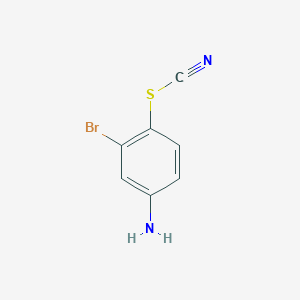

3-Bromo-4-thiocyanatoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2-bromophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPDBNWAJPCNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649139 | |

| Record name | 4-Amino-2-bromophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16582-78-8 | |

| Record name | 4-Amino-2-bromophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4-thiocyanatoaniline CAS number 16582-78-8

An In-depth Technical Guide to 3-Bromo-4-thiocyanatoaniline (CAS: 16582-78-8)

Abstract

This compound is a trifunctional aromatic compound possessing amino, bromo, and thiocyanato groups on a single benzene scaffold. This unique arrangement of reactive sites makes it a highly versatile and valuable building block in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its functional groups, enabling sequential and regioselective transformations to construct complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanistic pathways, spectroscopic signature, reactivity, and potential applications, with a focus on its utility in the development of novel pharmaceuticals and functional materials.

Introduction and Strategic Significance

In the landscape of medicinal chemistry and materials science, the design of complex molecules often relies on the availability of versatile, multifunctional intermediates. This compound (CAS No. 16582-78-8) emerges as a scaffold of significant interest. The molecule incorporates three distinct functional groups, each offering a unique handle for chemical modification:

-

Amino Group (-NH₂): A potent ortho-, para-directing group that activates the aromatic ring and serves as a key nucleophile or a precursor to a diazonium salt for a wide array of transformations.

-

Thiocyanato Group (-SCN): An important precursor for various sulfur-containing functionalities. It is particularly valuable in the synthesis of benzothiazoles, a class of heterocyclic compounds known for significant biological activity[1]. Aryl thiocyanates are recognized as crucial intermediates for synthesizing bioactive compounds[2].

-

Bromo Group (-Br): A classic leaving group for metal-catalyzed cross-coupling reactions, enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds[1].

This trifecta of reactivity on a stable aromatic core allows chemists to execute diverse synthetic strategies in a controlled manner, making it an ideal starting point for constructing libraries of complex derivatives for drug discovery screening and materials development[1][3].

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source(s) |

| CAS Number | 16582-78-8 | [4][5] |

| Molecular Formula | C₇H₅BrN₂S | [4] |

| Molecular Weight | 229.10 g/mol | [4][6] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Bromo-4-aminophenyl thiocyanate, 4-Amino-2-bromophenyl thiocyanate | [4] |

| InChI Key | WPPDBNWAJPCNEU-UHFFFAOYSA-N | [4] |

| SMILES | NC1=CC=C(SC#N)C(Br)=C1 | [6] |

| Storage Conditions | Store at -20°C for long-term stability, -4°C for short-term | [7] |

Synthesis and Mechanistic Considerations

The most direct and efficient route to this compound is the electrophilic thiocyanation of a suitable aniline precursor. Various methods have been developed for this transformation, often employing an in-situ generated electrophilic thiocyanating agent[8].

Recommended Synthetic Protocol: Thiocyanation of 3-Bromoaniline

The synthesis leverages the strong activating and para-directing effect of the amino group on the 3-bromoaniline starting material. Reagents like N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) provide a mild and effective system for this transformation[8].

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-bromoaniline (1 equivalent) and methanol as the solvent.

-

Reagent Addition: Add potassium thiocyanate (KSCN, 1.2 equivalents) to the solution and stir until dissolved. Cool the mixture to 0-5°C using an ice bath.

-

Initiation: In a separate flask, dissolve N-bromosuccinimide (NBS, 1.1 equivalents) in methanol. Add this solution dropwise to the cooled reaction mixture, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a beaker containing cold water. A precipitate should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude solid with copious amounts of water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mechanistic Insights

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Electrophile: N-bromosuccinimide reacts with the thiocyanate anion (SCN⁻) to generate an electrophilic thiocyanate precursor, such as N-thiocyanatosuccinimide or thiocyanogen bromide (BrSCN)[8].

-

Electrophilic Attack: The electron-rich aniline ring, activated by the -NH₂ group, performs a nucleophilic attack on the electrophilic sulfur atom of the thiocyanating agent. The attack is directed to the para position relative to the amino group, which is the most electronically favored and sterically accessible site.

-

Aromatization: The resulting intermediate, a Wheland complex, loses a proton to regenerate the aromatic ring, yielding the final product[8].

Modern, greener approaches using visible-light photoredox catalysis or electrochemical methods have also been developed for the thiocyanation of anilines, offering high yields under mild conditions[9][10].

Spectroscopic Characterization

The structural identity and purity of this compound can be unequivocally confirmed using standard spectroscopic techniques. The expected data are summarized below.

| Technique | Characteristic Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Proton (H ortho to -NH₂) | δ 6.7-6.9 ppm (d) |

| Aromatic Proton (H ortho to -Br) | δ 7.1-7.3 ppm (dd) | |

| Aromatic Proton (H ortho to -SCN) | δ 7.4-7.6 ppm (d) | |

| Amine Protons (-NH₂) | δ 3.8-4.5 ppm (br s) | |

| ¹³C NMR | Thiocyanate Carbon (-S CN ) | δ 110-115 ppm |

| Aromatic Carbons | δ 115-150 ppm (6 signals) | |

| FT-IR | N-H Stretch (Amine) | 3350-3450 cm⁻¹ (two bands) |

| C≡N Stretch (Thiocyanate) | 2140-2160 cm⁻¹ (sharp, strong) | |

| C-N Stretch | 1250-1350 cm⁻¹ | |

| C-Br Stretch | 500-650 cm⁻¹ | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 229 |

| Isotopic Peak [M+2]⁺ | m/z ≈ 231 (due to ⁸¹Br, ~1:1 ratio with M⁺) |

Note: Predicted values are based on standard spectroscopic data for similarly substituted aromatic compounds[11].

Reactivity and Synthetic Utility

The true value of this compound lies in the differential reactivity of its functional groups, allowing for a diverse range of subsequent chemical transformations.

Caption: Reactivity map illustrating the synthetic potential of each functional group.

-

Reactions at the Amino Group: The primary amine can be readily acylated or alkylated. More importantly, it can undergo diazotization to form a diazonium salt, which is a versatile intermediate for Sandmeyer-type reactions to install a wide variety of substituents (e.g., -OH, -CN, -halogens).

-

Reactions at the Bromo Group: The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, and Negishi couplings allow for the formation of new C-C bonds with aryl or alkyl boronic acids/esters, organostannanes, or organozinc reagents, respectively. Buchwald-Hartwig amination can be used to form C-N bonds.

-

Reactions involving the Thiocyanato Group: The -SCN group is a masked thiol. It can be reduced to the corresponding thiol (-SH), which can then be used in subsequent reactions. It can also be a key participant in intramolecular cyclization reactions, often with the adjacent amino group, to form fused heterocyclic systems like benzothiazoles, which are prevalent in biologically active molecules[1].

Potential Applications in Research and Development

The synthetic versatility of this compound positions it as a valuable intermediate in several high-value R&D areas:

-

Pharmaceuticals and Drug Discovery: As a building block, it provides a scaffold for creating diverse libraries of compounds for high-throughput screening. The resulting complex molecules, particularly sulfur and nitrogen-containing heterocycles, are frequently investigated as potential therapeutic agents against cancer, infectious diseases, and other conditions[1][3].

-

Agrochemicals: Functionalized anilines are common precursors in the synthesis of herbicides, fungicides, and insecticides[12]. The unique substitution pattern of this molecule allows for the development of novel agrochemical candidates.

-

Materials Science: The compound can be used to synthesize specialized monomers for polymers with desired electronic or optical properties. The aromatic core and polarizable sulfur and bromine atoms can contribute to materials with applications in organic electronics[2].

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as bromoanilines and organic thiocyanates suggest that it should be handled as a hazardous chemical[13][14].

-

Hazard Classification: Expected to be harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation[14][15].

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[15][16].

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[15].

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes[16].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice[16].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[15].

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a potent and versatile synthetic intermediate whose value is derived from the distinct and orthogonally addressable reactivity of its amino, bromo, and thiocyanato functional groups. Its ability to serve as a platform for building complex molecular scaffolds makes it a highly attractive tool for researchers in drug discovery, agrochemical synthesis, and materials science. Proper understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in advancing chemical innovation.

References

-

An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. (n.d.). MDPI. Retrieved from [Link]

-

Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. (2022). RSC Publishing. Retrieved from [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020). ACS Omega. Retrieved from [Link]

-

Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. (2024). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Thiocyanation of aniline and phenol derivatives 107. (n.d.). ResearchGate. Retrieved from [Link]

-

16582-78-8|this compound. (n.d.). BIOFOUNT. Retrieved from [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020). PMC. Retrieved from [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved from [Link]

-

Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencescholar.us [sciencescholar.us]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 16582-78-8 [chemicalbook.com]

- 6. 16582-78-8|this compound|BLD Pharm [bldpharm.com]

- 7. 16582-78-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-4-thiocyanatoaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-thiocyanatoaniline is a substituted aniline derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring an amino group, a bromine atom, and a thiocyanate moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications, particularly in the development of novel therapeutic agents. The strategic positioning of its functional groups makes it an attractive precursor for the synthesis of complex heterocyclic systems, such as benzothiazoles, which are known to exhibit a wide spectrum of biological activities.

Core Molecular Attributes

This compound is a solid organic compound with the chemical formula C₇H₅BrN₂S[1][2]. Its molecular structure consists of an aniline ring substituted with a bromine atom at the 3-position and a thiocyanate group at the 4-position.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂S | [1][2] |

| Molecular Weight | 229.10 g/mol | [2] |

| CAS Number | 16582-78-8 | [1] |

| Synonyms | 4-Amino-2-bromophenyl thiocyanate, 2-Bromo-4-aminophenyl thiocyanate | [1][2] |

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through the electrophilic thiocyanation of 3-bromoaniline. This reaction leverages the directing effects of the amino and bromo substituents on the aniline ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the thiocyanation of anilines.

Materials:

-

3-Bromoaniline

-

Potassium thiocyanate (KSCN)

-

N-Bromosuccinimide (NBS)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Silica gel (for column chromatography)

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve N-Bromosuccinimide (1.0 mmol) in ethanol (10 mL).

-

To this solution, add potassium thiocyanate (2.1 mmol) and stir the mixture at room temperature for 5 minutes.

-

Add 3-bromoaniline (1.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature for approximately 20-30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

-

Dilute the residue with water and perform an extraction with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the dried organic phase under vacuum to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to obtain pure this compound.

Mechanism Insight: The reaction proceeds via the in situ generation of an electrophilic thiocyanating agent from the reaction of NBS and KSCN. The electron-donating amino group of 3-bromoaniline activates the aromatic ring, directing the electrophilic substitution to the para position, resulting in the desired product.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic region will likely display a complex splitting pattern due to the substitution pattern.

¹³C NMR (Predicted): The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule, including the carbon of the thiocyanate group.

IR Spectroscopy (Predicted): The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the thiocyanate group (a sharp band around 2150 cm⁻¹), and C-Br stretching in the fingerprint region.

Mass Spectrometry (Predicted Fragmentation): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity[3]. Common fragmentation pathways would involve the loss of the thiocyanate radical (•SCN) or the bromine radical (•Br)[3].

Reactivity and Synthetic Utility in Drug Development

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of complex organic molecules for pharmaceutical applications.

-

Amino Group (-NH₂): This primary amine can undergo a variety of reactions, including acylation, alkylation, and diazotization, providing a handle for further molecular elaboration.

-

Bromo Group (-Br): The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

-

Thiocyanato Group (-SCN): This group is a versatile precursor for a range of sulfur-containing functionalities. It is particularly important in the synthesis of benzothiazoles, a class of heterocyclic compounds with significant biological activity[1][4][5][6][7].

Application in Benzothiazole Synthesis

A key application of thiocyanatoanilines is in the synthesis of 2-aminobenzothiazoles through intramolecular cyclization. This is a crucial step in the development of various pharmaceutical agents, as the benzothiazole scaffold is a common feature in drugs with anticancer, antimicrobial, and anti-inflammatory properties[1][4][5][6][7]. The reaction typically involves the cyclization of the thiocyanate group with the adjacent amino group, often promoted by a catalyst or specific reaction conditions.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from related bromoaniline compounds suggest that it should be handled with care.

-

General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

First Aid: In case of contact, wash the affected area with plenty of soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a strategically functionalized molecule with significant potential for applications in organic synthesis and medicinal chemistry. Its ability to serve as a precursor to complex heterocyclic structures, particularly benzothiazoles, makes it a valuable tool for researchers and drug development professionals. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully realize its potential in the discovery of novel therapeutic agents.

References

- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.

- Patel, D. S., et al. (2011). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 128-132.

- Li, Y., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(8), 1947.

- Kaur, R., et al. (2014). Synthesis and Cyclization of Benzothiazole: Review.

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

- Google Patents. (2011). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 3-Bromo-4-thiocyanatoaniline in Organic Solvents

Introduction: The Critical Role of Solubility in Advancing Research

For researchers, scientists, and professionals in drug development, understanding the solubility of a chemical compound is not merely a trivial physical property; it is a cornerstone of successful experimental design, from synthesis and purification to formulation and biological screening. 3-Bromo-4-thiocyanatoaniline, a substituted aniline with significant potential as a building block in medicinal chemistry and materials science, is no exception. Its utility in creating complex molecules is directly tied to its behavior in various solvent systems.[1] This guide provides an in-depth analysis of the solubility of this compound, grounded in its physicochemical properties and offering a predictive framework and practical methodologies for its use in the laboratory. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes information from analogous compounds and theoretical principles to provide a robust working knowledge for the research community.

Physicochemical Properties: The "Why" Behind the Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[2] this compound possesses a unique combination of functional groups that dictate its solubility profile.

Molecular Structure:

-

Formula: C₇H₅BrN₂S[3]

-

Key Functional Groups:

-

Aniline Moiety (-NH₂): The amino group is polar and capable of acting as a hydrogen bond donor. This imparts a degree of polarity to the molecule and suggests potential solubility in protic solvents.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule. However, its large size also increases the non-polar surface area.

-

Thiocyanato Group (-SCN): The thiocyanato group is a polar functional group that can act as a hydrogen bond acceptor. Its presence is expected to enhance solubility in polar solvents.

-

-

Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, which will favor solubility in non-polar organic solvents.

The overall polarity of this compound is a balance between the polar amino and thiocyanato groups and the largely non-polar bromo-substituted aromatic ring. This amphiphilic nature suggests that it will exhibit a range of solubilities across different organic solvents. For comparison, related compounds like 3-bromoaniline are known to be slightly soluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.[6][7]

Predicted Solubility Profile of this compound

Based on the analysis of its physicochemical properties, a qualitative solubility profile for this compound in common organic solvents can be predicted. This information is crucial for selecting appropriate solvents for chemical reactions, extractions, and chromatographic purifications.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The ability of the aniline and thiocyanato groups to form hydrogen bonds with the hydroxyl group of the solvent should lead to good solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The polarity of these solvents will interact favorably with the polar functional groups of the molecule. The absence of hydrogen bond donation from the solvent might result in slightly lower solubility compared to protic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the aromatic ring and the polar functional groups. Chloroform, being slightly more polar, may be a better solvent. |

| Aromatic | Toluene | Moderate | The non-polar aromatic ring of toluene will interact well with the benzene ring of the solute. However, the polar functional groups may limit the overall solubility. |

| Non-polar | Hexane | Low | The significant polarity of the amino and thiocyanato groups will likely lead to poor solubility in highly non-polar solvents like hexane, as the non-polar interactions will not be sufficient to overcome the solute-solute interactions. |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and other standard laboratory glassware

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have undissolved solid at the bottom.

-

-

Sample Processing:

-

After equilibration, carefully remove the vials from the shaker.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Dilute the supernatant sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Interpreting Solubility Data: Implications for the Researcher

Accurate solubility data is invaluable for several aspects of research and development:

-

Synthetic Chemistry: The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts. Knowing the solubility of this compound allows for the selection of an appropriate solvent that ensures all reactants are in the same phase.[2]

-

Purification: Crystallization, a common method for purifying solid compounds, relies on the differential solubility of the compound and its impurities in a given solvent system at different temperatures.

-

Drug Development: For a compound to be a viable drug candidate, it must have sufficient solubility in aqueous media to be absorbed and distributed in the body. While this guide focuses on organic solvents, understanding its solubility profile is a first step in developing strategies to enhance its aqueous solubility for pharmaceutical applications.

-

Formulation: In the development of agrochemicals or other chemical products, the active ingredient must be formulated in a solvent system that ensures its stability and effective delivery.

Conclusion

References

- Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

-

IndiaMART. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. [Link]

-

BIOFOUNT. 16582-78-8|this compound. [Link]

-

ACS Omega. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. [Link]

-

PMC. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. [Link]

-

PubChem. 2-Bromo-4-thiocyanatoaniline. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 16582-78-8|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Bromo-4-thiocyanatoaniline | C7H5BrN2S | CID 3812421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 7. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

3-Bromo-4-thiocyanatoaniline spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-4-thiocyanatoaniline

Abstract

Introduction and Molecular Structure Overview

This compound is an aromatic compound featuring a core aniline ring substituted with both a bromine atom and a thiocyanate group. The precise arrangement of these substituents—the amino group at C1, the thiocyanate at C4, and the bromine at C3—creates a unique electronic and steric environment that is directly reflected in its spectral output. Accurate spectral characterization is paramount for confirming the compound's identity, assessing its purity, and ensuring its suitability for further applications in fields such as medicinal chemistry and materials science, where substituted anilines are common precursors.

The structural features dictate the following anticipated spectral characteristics:

-

Aromatic Protons: Three distinct protons on a trisubstituted benzene ring.

-

Amine Protons: A primary amine (-NH₂) group, which can exhibit variable chemical shifts.

-

Key Functional Groups: A thiocyanate (-SCN) nitrile bond and a carbon-bromine (C-Br) bond, each with characteristic IR absorbances and mass spectrometric behavior.

Below is the molecular structure with standardized numbering for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one broad signal for the amine protons. The electron-donating amine group will shield the aromatic protons, shifting them upfield, while the electron-withdrawing bromo and thiocyanato groups will have a deshielding effect.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted δ (ppm) | Multiplicity | Coupling (J) | Assignment | Rationale |

| ~7.4 - 7.6 | Doublet (d) | ~2.0 Hz | H-2 | Ortho to the bromine atom, showing only a small meta coupling to H-6. Expected to be the most downfield aromatic proton. |

| ~6.8 - 7.0 | Doublet-doublet (dd) | ~8.5, ~2.0 Hz | H-6 | Ortho to the amine group (shielding) but also shows ortho coupling to H-5 and meta coupling to H-2. |

| ~6.6 - 6.8 | Doublet (d) | ~8.5 Hz | H-5 | Ortho to the thiocyanate group and meta to the amine group. Shows a large ortho coupling to H-6. |

| ~3.8 - 4.2 | Broad Singlet (br s) | N/A | -NH₂ | The chemical shift and peak shape are highly dependent on solvent and concentration. This is consistent with other substituted anilines[1]. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display signals for all seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents and resonance effects.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted δ (ppm) | Assignment | Rationale |

| ~148 - 150 | C-1 (C-NH₂) | The carbon attached to the strongly electron-donating amino group is expected to be significantly shielded compared to unsubstituted benzene (128.5 ppm). Data from 4-thiocyanatoaniline shows this carbon at 148.8 ppm[1]. |

| ~136 - 138 | C-5 | This carbon is expected to be downfield due to the influence of the adjacent thiocyanate group. |

| ~120 - 122 | C-2 | The carbon atom ortho to the bromine is expected in this region. |

| ~116 - 118 | C-6 | Shielded by the ortho amino group. |

| ~111 - 113 | C-SCN | The nitrile carbon of the thiocyanate group typically appears in this range[1]. |

| ~109 - 112 | C-3 (C-Br) | The carbon bearing the bromine atom. Its position is influenced by the heavy atom effect. |

| ~108 - 110 | C-4 (C-SCN) | The carbon attached to the thiocyanate group, typically shifted upfield. In 4-thiocyanatoaniline, this carbon appears at 109.6 ppm[1]. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle.

-

Set a spectral width of approximately 16 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 240 ppm.

-

Use a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1000) for adequate signal intensity of all carbons[2].

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier Transform. Reference the spectrum to the TMS signal.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is essential for identifying the key functional groups within the molecule. The spectrum provides direct evidence for the presence of the amine (-NH₂), thiocyanate (-SCN), and aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450 - 3300 | Medium, Doublet | N-H Stretch | Primary amines typically show two bands corresponding to symmetric and asymmetric stretching vibrations[3]. |

| ~3050 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the benzene ring. |

| 2160 - 2140 | Strong, Sharp | -S-C≡N Stretch | This is the most diagnostic peak for the thiocyanate group. The strong, sharp nature and unique position make it an excellent marker. A similar peak is observed at 2145 cm⁻¹ for 4-thiocyanatoaniline[1]. |

| 1620 - 1580 | Medium-Strong | N-H Bend & C=C Stretch | The scissoring vibration of the primary amine overlaps with the aromatic ring C=C stretching vibrations. |

| ~1300 | Medium | Aromatic C-N Stretch | Stretching vibration of the bond between the aromatic ring and the amino group. |

| 850 - 800 | Strong | C-H Out-of-Plane Bend | The bending pattern is indicative of the 1,2,4-trisubstitution on the benzene ring. |

| 600 - 500 | Medium | C-Br Stretch | The carbon-bromine stretch is typically found in the low-frequency region of the spectrum. |

Experimental Protocol: IR Data Acquisition (ATR Method)

-

Sample Preparation: Place a small, solid amount of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to achieve a high-quality spectrum.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, serving as a final confirmation of its identity.

Predicted Mass Spectrum

The key feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion (M⁺) and any bromine-containing fragments will appear as a pair of peaks (an "isotope doublet") of almost equal intensity, separated by 2 mass units.

-

Molecular Weight: C₇H₅⁷⁹BrN₂S = 227.94

-

Molecular Weight: C₇H₅⁸¹BrN₂S = 229.94

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z (mass/charge) | Fragment | Interpretation |

| 228 / 230 | [C₇H₅BrN₂S]⁺ | Molecular Ion (M⁺) . The presence of this 1:1 doublet is the definitive confirmation of the molecular formula and the presence of one bromine atom. |

| 172 / 174 | [C₆H₄BrN]⁺ | Loss of the thiocyanate radical (•SCN, 58 Da). |

| 149 | [C₇H₅N₂S]⁺ | Loss of the bromine radical (•Br). |

| 92 | [C₆H₆N]⁺ | Loss of Br and SCN, followed by rearrangement. A common fragment in aniline derivatives. |

| 65 | [C₅H₅]⁺ | A common fragment resulting from the decomposition of the benzene ring. |

Fragmentation Pathway

The fragmentation is initiated by the ionization of the molecule, typically by electron impact (EI), which ejects an electron to form the molecular ion radical, [M]⁺•.

Caption: Primary fragmentation pathways for this compound.

Experimental Protocol: MS Data Acquisition (EI Method)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a Gas Chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Impact (EI) ionization with a standard energy of 70 eV. This provides reproducible fragmentation patterns for library matching.

-

Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Examine the spectrum for the characteristic M/M+2 isotope pattern for the molecular ion. Analyze the major fragments to confirm they align with the expected fragmentation pathways.

Conclusion: An Integrated Spectral Portrait

The definitive characterization of this compound relies on the synergistic interpretation of all three spectroscopic techniques.

-

MS confirms the molecular weight (228/230 amu) and the presence of a single bromine atom.

-

IR spectroscopy confirms the presence of the key functional groups: the N-H bonds of the primary amine (~3400 cm⁻¹) and, most importantly, the sharp, strong S-C≡N stretch (~2150 cm⁻¹).

-

NMR spectroscopy confirms the substitution pattern on the aromatic ring, revealing the three distinct proton environments and seven unique carbon atoms, thereby verifying the 3-bromo-4-thiocyanato isomer.

Together, these predicted data points and methodologies provide a robust framework for any scientist working with this compound to confirm its structure and purity with a high degree of confidence.

References

- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020). ACS Omega. Retrieved January 14, 2026, from [Link]

-

¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 14, 2026, from [Link]

-

MassBank: 4-BROMOANILINE Spectrum. (2008). MassBank Europe. Retrieved January 14, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-4-thiocyanatoaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-thiocyanatoaniline, a halogenated and thiocyanated aromatic amine, represents a versatile building block in modern organic synthesis. Its unique trifunctional nature—possessing an amino group, a bromine atom, and a thiocyanate moiety—offers orthogonal reactivity, making it a valuable precursor for the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules. This guide provides a comprehensive overview of the historical context, synthetic strategies, physicochemical and spectroscopic properties, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Introduction: A Historical Perspective on Aromatic Amines and the Emergence of Thiocyanates

The story of this compound is rooted in the rich history of synthetic organic chemistry, which was significantly propelled by the discovery of aniline and its derivatives in the 19th century. Initially isolated from indigo in 1826, aniline and its subsequent large-scale production from coal tar revolutionized the dye industry, introducing a vibrant palette of synthetic colors to the world.[1][2] The development of bromination techniques for aromatic compounds further expanded the synthetic chemist's toolkit, allowing for the introduction of a versatile handle for subsequent chemical transformations.[3][4]

The thiocyanate functional group, with its discovery dating back to the early 19th century, has also played a crucial role in the advancement of chemistry.[5][6] Recognized for its pseudohalogen character, the thiocyanate moiety is a precursor to a wide array of sulfur-containing functionalities and is a key component in various bioactive natural products and synthetic compounds.[7]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound requires a strategic approach to control the regioselectivity of the substitution on the aniline ring. The presence of the activating amino group and the deactivating but ortho-, para-directing bromo group necessitates careful consideration of the reaction sequence. The most logical and commonly employed strategy involves the electrophilic thiocyanation of a pre-functionalized aniline derivative.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two primary disconnection approaches, as illustrated below.

Figure 1: Retrosynthetic analysis of this compound.

Route A, involving the electrophilic thiocyanation of 3-bromoaniline, is generally the more practical and preferred pathway. Introducing the less activating bromo group first helps to control the regioselectivity of the subsequent thiocyanation reaction. The strong activating effect of the amino group directs the incoming electrophile to the para position, which is vacant in 3-bromoaniline.

Recommended Synthetic Protocol: Electrophilic Thiocyanation of 3-Bromoaniline

This protocol describes a common method for the synthesis of aryl thiocyanates from anilines using an in situ generated electrophilic thiocyanating agent.

Materials:

-

3-Bromoaniline

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)

-

N-Bromosuccinimide (NBS) or Bromine (Br2)

-

Methanol or Ethanol

-

Water

-

Sodium carbonate (for neutralization)

Step-by-Step Methodology:

-

Dissolution of Starting Materials: In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 3-bromoaniline (1 equivalent) and potassium thiocyanate (2-3 equivalents) in methanol or ethanol.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Generation of Electrophilic Thiocyanating Agent: Slowly add a solution of N-Bromosuccinimide (1-1.2 equivalents) or a solution of bromine (1-1.2 equivalents) in the same solvent to the cooled reaction mixture. The addition should be dropwise to maintain the temperature and control the reaction rate.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

-

Neutralization and Filtration: Neutralize the aqueous mixture with a saturated solution of sodium carbonate. Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the solid with cold water to remove any inorganic salts and dry it under vacuum to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Figure 2: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is crucial for its use in research and development. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 16582-78-8 | [8] |

| Molecular Formula | C₇H₅BrN₂S | [8] |

| Molecular Weight | 229.10 g/mol | [8] |

| Appearance | Pale yellow to light brown solid (predicted) | |

| Melting Point | Not reported, expected to be a solid at room temperature | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and sparingly soluble in water. |

Spectroscopic Data

While a complete set of publicly available, peer-reviewed spectroscopic data for this compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-donating amino group and the electron-withdrawing bromo and thiocyanato groups. A broad singlet corresponding to the two amine protons is also expected.

-

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.5-7.7 (d, 1H)

-

δ 7.2-7.4 (dd, 1H)

-

δ 6.8-7.0 (d, 1H)

-

δ 4.0-4.5 (br s, 2H, -NH₂)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the thiocyanate carbon. The chemical shifts will reflect the electronic environment of each carbon atom.

-

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 145-150 (C-NH₂)

-

δ 130-135 (C-Br)

-

δ 120-130 (aromatic CH)

-

δ 115-120 (aromatic CH)

-

δ 110-115 (C-SCN)

-

δ 105-110 (aromatic CH)

-

δ 100-105 (C≡N)

-

IR (Infrared) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule.

-

Key IR Absorptions (cm⁻¹):

-

3400-3200: N-H stretching (asymmetric and symmetric) of the primary amine.

-

2160-2140: C≡N stretching of the thiocyanate group (a sharp, characteristic band).

-

1620-1580: N-H bending of the primary amine.

-

1500-1400: C=C stretching of the aromatic ring.

-

850-750: C-H out-of-plane bending, indicative of the substitution pattern on the benzene ring.

-

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

-

Expected Molecular Ion Peaks (m/z): [M]⁺ at ~228 and [M+2]⁺ at ~230.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of a variety of complex organic molecules, particularly those with potential biological activity.

Figure 3: Synthetic utility of this compound.

Precursor for Heterocyclic Synthesis

The amino and thiocyanate groups can participate in intramolecular cyclization reactions to form various heterocyclic systems. For example, under appropriate conditions, they can be converted to benzothiazoles, a class of compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.

Scaffold for Medicinal Chemistry

The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile attachment of different aryl, alkyl, or amino groups, enabling the generation of libraries of compounds for high-throughput screening in drug discovery programs.[9]

Potential Biological Activities

While specific studies on the biological activity of this compound are not extensively reported, the thiocyanate and isothiocyanate functionalities are known to exhibit a range of biological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. For instance, some isothiocyanates have been investigated as cytotoxic agents against various cancer cell lines.[7] Further research is warranted to explore the specific pharmacological profile of this compound and its derivatives.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is expected to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[10] It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of reactive functional groups provides a versatile platform for the construction of complex molecular architectures. While its specific historical discovery and biological profile require further investigation, the foundational knowledge of its synthesis and chemical properties presented in this guide serves as a valuable resource for researchers and scientists working at the forefront of chemical innovation.

References

- Aniline. (2017, May 10). Textile Research Centre Leiden. [URL: https://trc-leiden.nl/trc-needles/index.php/component/content/article/64-dyes/166-aniline]

- Aniline Dyes. (n.d.). Pysanky.info. [URL: https://www.pysanky.info/Displ/Dyes/Aniline_Dyes.html]

- 3-Bromoaniline. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11562]

- This compound. (n.d.). CymitQuimica. [URL: https://www.cymitquimica.

- Please note that a specific, publicly available, peer-reviewed source detailing the complete spectroscopic analysis of this compound could not be identified in the conducted search. The provided data is predictive and based on the analysis of analogous compounds.

- A Practical Procedure for Regioselective Bromination of Anilines. (n.d.). Thieme Connect.

- Thiocyanate Structure and Mechanism Analysis. (2025, October 13).

- The synthesis of p-bromoaniline using aniline as the starting material. (2024, October 31). Liskon Biological.

- Historical and Recent Developments in the Chemistry of Cyan

- The Role of 3-Bromoaniline in Modern Organic Synthesis. (2024, August 24). Ketone Pharma.

- Isothiocyanate NB7M causes selective cytotoxicity, pro-apoptotic signalling and cell-cycle regression in ovarian cancer cells. (n.d.). PubMed Central.

Sources

- 1. 16582-78-8|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 5. 2-Bromo-4-thiocyanatoaniline | C7H5BrN2S | CID 3812421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiocyanate NB7M causes selective cytotoxicity, pro-apoptotic signalling and cell-cycle regression in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 10. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Characteristics of the Thiocyanate Group in Anilines

Abstract

The incorporation of the thiocyanate (-SCN) functional group into the aniline scaffold imparts a unique combination of electronic properties and chemical reactivity, making thiocyanatoanilines valuable intermediates in organic synthesis and key pharmacophores in medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, electronic characteristics, reactivity, and applications of thiocyanatoanilines, with a particular focus on their relevance to researchers, scientists, and drug development professionals. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to offer a field-proven perspective on harnessing the potential of this versatile chemical entity.

Introduction: The Thiocyanate Group as a Strategic Design Element

The thiocyanate group, a pseudohalide, is an ambident nucleophile composed of a sulfur atom, a carbon atom, and a nitrogen atom linked by a triple bond (R-S-C≡N).[1] When appended to an aniline ring, the thiocyanate moiety significantly influences the molecule's physicochemical properties and biological activity. Its presence can modulate lipophilicity, introduce a site for metabolic transformation, and serve as a versatile synthetic handle for further molecular elaboration.[2][3] Compounds bearing the thiocyanate group are found in nature and have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] This guide delves into the core characteristics of thiocyanatoanilines, providing the foundational knowledge necessary for their strategic application in chemical and pharmaceutical research.

Synthesis of Thiocyanatoanilines: A Methodological Overview

The introduction of a thiocyanate group onto an aniline ring can be achieved through several synthetic strategies, primarily categorized as electrophilic thiocyanation and Sandmeyer-type reactions. The choice of method is often dictated by the substitution pattern of the aniline, the desired regioselectivity, and the tolerance of other functional groups.

Electrophilic Thiocyanation

Electrophilic thiocyanation is a direct and efficient method for introducing the -SCN group, particularly for electron-rich anilines.[6][7] The reaction typically involves an in-situ generated electrophilic thiocyanating agent.

The generally accepted mechanism involves the generation of an electrophilic sulfur species from a thiocyanate salt in the presence of an oxidizing agent or a Lewis acid. This electrophile then attacks the electron-rich aniline ring, typically at the para-position due to the strong activating and directing effect of the amino group.

Caption: Mechanism of Electrophilic Thiocyanation of Aniline.

This protocol describes a highly efficient and environmentally friendly method for the thiocyanation of anilines using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN).[6][7]

-

Reaction Setup: To a solution of aniline (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add potassium thiocyanate (1.2 mmol).

-

Reagent Addition: Stir the mixture at room temperature and add N-bromosuccinimide (1.2 mmol) portion-wise over 10 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure 4-thiocyanatoaniline.

Table 1: Optimization of Reaction Conditions for Thiocyanation of Aniline [8]

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NBS | Dichloromethane | RT | 2 | 75 |

| 2 | NBS | Acetonitrile | RT | 1.5 | 82 |

| 3 | NBS | Ethanol | RT | 1 | 95 |

| 4 | NBS | Methanol | RT | 1 | 92 |

| 5 | Oxone | Ethanol | 50 | 3 | 88 |

| 6 | CAN | Methanol | RT | 2 | 85 |

Conditions: Aniline (1 mmol), KSCN (1.2 mmol), Oxidant (1.2 mmol), Solvent (10 mL).

Sandmeyer Thiocyanation

The Sandmeyer reaction provides an alternative route to aryl thiocyanates, particularly for anilines that are less reactive towards electrophilic substitution or when specific regioselectivity is required.[1] This method involves the diazotization of the aniline followed by reaction with a copper(I) thiocyanate catalyst.

Caption: Workflow of the Sandmeyer Thiocyanation Reaction.

Electronic Properties and Reactivity of the Thiocyanate Group

The thiocyanate group is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity is governed by the electronic nature of the aniline ring and the ambident character of the SCN moiety.

Nucleophilic Substitution Reactions

Aryl thiocyanates can undergo nucleophilic aromatic substitution, although this is generally limited to activated systems, such as those with strong electron-withdrawing groups on the aromatic ring.[9] More commonly, the thiocyanate group itself is susceptible to nucleophilic attack. The thiocyanate ion is an ambident nucleophile, capable of reacting through either the sulfur or the nitrogen atom.[10]

Reduction to Thiols

The thiocyanate group can be readily reduced to the corresponding thiol (mercaptan). This transformation is synthetically valuable as it provides access to aryl thiols, which are important intermediates in organic synthesis.[11]

-

Reaction Setup: In a three-necked flask equipped with a dry ice condenser and a stirring bar, add liquid ammonia (50 mL).

-

Reagent Addition: Add sodium metal (2.2 mmol) in small pieces until a persistent blue color is obtained. Then, add 4-thiocyanatoaniline (1.0 mmol) dissolved in a minimal amount of anhydrous THF.

-

Reaction Quenching: After the blue color disappears (indicating completion of the reaction), cautiously quench the reaction by adding solid ammonium chloride.

-

Work-up: Allow the ammonia to evaporate. Add water (20 mL) to the residue and extract with diethyl ether (3 x 20 mL).

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-aminothiophenol.

Oxidation Reactions

The sulfur atom in the thiocyanate group can be oxidized to various oxidation states, leading to the formation of sulfonyl cyanides or other sulfur-containing functional groups.[2]

Applications in Drug Development and Medicinal Chemistry

The unique properties of the thiocyanate group have led to its incorporation into a variety of biologically active molecules. Thiocyanatoanilines and their derivatives have shown promise in several therapeutic areas.

Antimicrobial and Antifungal Activity

Many organic thiocyanates exhibit significant antimicrobial and antifungal properties.[2][4] The thiocyanate moiety is believed to contribute to this activity through various mechanisms, including the inhibition of essential enzymes in microbial pathogens.

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Thiocyanate-Containing Compounds [4]

| Compound | Target Organism | MIC (µg/mL) |

| Sulforaphane | Helicobacter pylori | 2 (median) |

| Benzyl isothiocyanate | Escherichia coli | 70 |

| Allyl isothiocyanate | Pseudomonas aeruginosa | 100 |

Anticancer Activity

Certain thiocyanate-containing compounds have demonstrated potent anticancer activity.[5] Their mechanism of action can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.

Enzyme Inhibition

The thiocyanate group can act as a pharmacophore that interacts with the active sites of various enzymes. This has been exploited in the design of enzyme inhibitors for therapeutic purposes.[12] For example, aryloxyethyl thiocyanate derivatives have been designed as potent inhibitors of Trypanosoma cruzi proliferation.[13]

Conclusion

The thiocyanate group, when integrated into the aniline framework, presents a rich and multifaceted area of chemical exploration with significant implications for both synthetic methodology and drug discovery. This guide has provided a comprehensive overview of the key characteristics of thiocyanatoanilines, from their synthesis and reactivity to their applications in medicinal chemistry. The detailed protocols and mechanistic discussions aim to equip researchers with the knowledge to effectively utilize these versatile compounds in their scientific endeavors. As our understanding of the biological roles and chemical transformations of the thiocyanate group continues to expand, so too will the opportunities for innovation in the development of novel therapeutics and functional materials.

References

-

An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link]

-

An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. OUCI. [Link]

-

Examples of bioactive thiocyanate‐containing molecules and synthetic strategies to access alkylthiocyanates. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. MDPI. [Link]

-

Aryl Thiocyanates Definition - Organic Chemistry Key Term. Fiveable. [Link]

-

A review on electrophilic thiocyanation of aromatic and heteroaromatic compounds. ResearchGate. [Link]

-

An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. ResearchGate. [Link]

-

(PDF) An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. ResearchGate. [Link]

-

Mechanisms of aromatic nucleophilic substitution by the ambident thiocyanate ion. Australian Journal of Chemistry. [Link]

-

Synthesis of Thiocyanatoaniline. ResearchGate. [Link]

-

Optimization of the reaction conditions for thiocyanation of aniline. ResearchGate. [Link]

-

Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Organic Chemistry Portal. [Link]

-

Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health. NIH. [Link]

- Reduction of organic thiocyanates.

-

Synthesized substituted thiocyanatoanilines. ResearchGate. [Link]

-

Recent progress of direct thiocyanation reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of 2-Nitro-4-thiocyanoaniline. PrepChem.com. [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PMC. [Link]

-

Organic thiocyanates. Wikipedia. [Link]

-

Design and Synthesis of Aryloxyethyl Thiocyanate Derivatives as Potent Inhibitors of Trypanosoma cruzi Proliferation. Journal of Medicinal Chemistry. [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link]

-

Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

-

Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Synlett. [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C-H Functionalization. PubMed. [Link]

-

Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. ACS Sustainable Chemistry & Engineering. [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Semantic Scholar. [Link]

-

THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. PMC - PubMed Central. [Link]

-

Thiocyanate. Wikipedia. [Link]

-

Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. ResearchGate. [Link]

-

-

Representative Synthesis of Aryl Thiocyanate CompoundsOptimization... ResearchGate. [Link]

-

-

Recent Trends in Direct S-Cyanation of Thiols. Chemical Review and Letters. [Link]

-

Paired Electrolysis Enabled Cyanation of Diaryl Diselenides with KSCN Leading to Aryl Selenocyanates. MDPI. [Link]

-

A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters. [Link]

Sources

- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity [mdpi.com]

- 3. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-p… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. connectsci.au [connectsci.au]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

A Theoretical Investigation of 3-Bromo-4-thiocyanatoaniline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 3-Bromo-4-thiocyanatoaniline, a molecule of interest in medicinal chemistry and materials science. While extensive experimental data on this specific compound is limited, this document outlines a robust computational approach based on Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. By leveraging established theoretical methods applied to analogous aniline and thiocyanate derivatives, this guide serves as a roadmap for researchers to predict and understand the behavior of this molecule, thereby accelerating its potential application in drug design and materials development.

Introduction: The Scientific Rationale

Aniline derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1][2][3] The introduction of a bromine atom and a thiocyanate group onto the aniline scaffold, as in this compound, is anticipated to confer unique electronic and reactive properties. The bromine atom, a halogen, can participate in halogen bonding and alter the lipophilicity of the molecule, while the thiocyanate group is a versatile functional group known for its coordination chemistry and potential as a pharmacophore.[4]

A thorough understanding of the molecule's three-dimensional structure, electronic landscape, and vibrational modes is paramount for predicting its interactions with biological targets or its performance in materials. Computational chemistry, particularly DFT, offers a powerful and cost-effective means to obtain this information with a high degree of accuracy.[5][6] This guide details the application of these methods to this compound.

Foundational Physicochemical Properties

A baseline understanding of the fundamental properties of this compound is essential before embarking on more complex theoretical analyses.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂S | [7][8] |

| Molecular Weight | 229.10 g/mol | [7][8] |

| CAS Number | 16582-78-8 | [7][9] |

| Synonyms | 2-Bromo-4-aminophenyl thiocyanate, 4-Amino-2-bromophenyl thiocyanate | [7] |

Proposed Computational Methodology: A Self-Validating Workflow

The following section outlines a detailed, step-by-step computational workflow designed to provide a comprehensive theoretical characterization of this compound. The choice of methods and basis sets is informed by previous successful studies on similar molecular systems.[1][5][6]

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule.

Experimental Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry package.[1]

-

Method: Density Functional Theory (DFT) with the B3LYP functional. This functional is widely used for its balance of accuracy and computational cost in describing organic molecules.

-

Basis Set: 6-311++G(d,p). This basis set is sufficiently flexible to accurately describe the electronic structure of molecules containing second-row elements and halogens.

-

Solvation Model: To simulate a more realistic environment, the integral equation formalism variant of the polarizable continuum model (IEFPCM) can be employed to model the effects of a solvent, such as water or ethanol.

-

Verification: The absence of imaginary frequencies in the subsequent vibrational frequency calculation will confirm that the optimized structure corresponds to a true energy minimum.[1]

Diagrammatic Representation of the Computational Workflow:

Caption: A typical workflow for the theoretical analysis of a small molecule.

Vibrational Analysis

Calculating the vibrational frequencies serves a dual purpose: it confirms the stability of the optimized geometry and allows for the theoretical prediction of the infrared (IR) and Raman spectra.

Experimental Protocol:

-

Methodology: The same DFT method and basis set used for geometry optimization should be employed for consistency.

-

Analysis: The calculated frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra.

-

Interpretation: The vibrational modes should be assigned to specific functional groups (e.g., N-H stretch of the amine, C≡N stretch of the thiocyanate, C-Br stretch). This allows for a direct comparison with experimental spectroscopic data, should it become available.

Electronic Structure Analysis

Understanding the electronic properties of this compound is crucial for predicting its reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap provides insight into the molecule's stability and its susceptibility to electronic excitation. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. This is invaluable for predicting sites of interaction with other molecules, including biological receptors.

Predicted Spectroscopic Signatures

Based on the computational methods described above, we can anticipate the key features of the spectroscopic profiles of this compound.